8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of benzoxazine, a class of compounds known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3,4-dihydro-2H-1,4-benzoxazin-3-one with an appropriate amine source under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the aminomethyl group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions: 8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: The biological applications of 8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride include its use as a potential therapeutic agent. It has been studied for its effects on various biological targets, such as enzymes and receptors.
Medicine: In medicine, the compound is investigated for its potential use in the treatment of diseases. Its derivatives have shown promise in preclinical studies for their anti-inflammatory, analgesic, and antitumor properties.
Industry: In the industry, the compound is utilized in the development of new materials and chemicals. Its unique properties make it valuable for various applications, including the production of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazin-3-one
8-(Aminomethyl)quinoline
2-(Aminomethyl)piperidine
Uniqueness: 8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is unique in its structure and biological activity compared to similar compounds
Properties
CAS No. |
2567497-32-7 |
---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.